Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate

Description

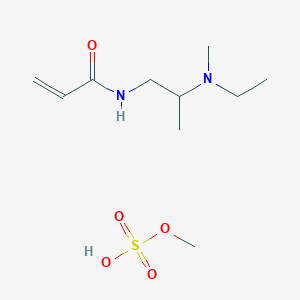

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate (EC Number: 256-451-0) is a quaternary ammonium salt characterized by a methyl sulphate counterion and a 1-oxoallyl (acryloyl) amino substituent. Global consumption data from 1997–2019 highlights its steady market demand, with projections indicating sustained use across diverse sectors .

Properties

CAS No. |

49734-90-9 |

|---|---|

Molecular Formula |

C10H22N2O5S |

Molecular Weight |

282.36 g/mol |

IUPAC Name |

N-[2-[ethyl(methyl)amino]propyl]prop-2-enamide;methyl hydrogen sulfate |

InChI |

InChI=1S/C9H18N2O.CH4O4S/c1-5-9(12)10-7-8(3)11(4)6-2;1-5-6(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,10,12);1H3,(H,2,3,4) |

InChI Key |

SWLWVASERHFRLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)CNC(=O)C=C.COS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aminoalkyl Intermediate

The initial step involves synthesizing the aminoalkyl intermediate containing the 1-oxoallyl group attached to a methylated ethylamine backbone. This is typically achieved by:

- Condensation Reaction: Reacting ethylmethylamine with an α,β-unsaturated carbonyl compound such as acrolein or its derivatives to introduce the 1-oxoallyl moiety via nucleophilic addition to the aldehyde or ketone group.

- Formylation and Reductive Amination: Alternatively, ethylmethylamine can be formylated using formic acid esters (e.g., methyl formate or ethyl formate) to form a formyl intermediate, which is then subjected to reductive amination to introduce the aminoalkyl substituent with the oxoallyl group.

This approach is supported by analogous methods for preparing methyl ethyl amines via formylation and reduction, as described in patent CN101062901A, which details condensation of ethylamine with formic acid esters followed by reduction with lithium aluminum hydride or sodium aluminate reagents.

Quaternization to Form the Ammonium Salt

Once the aminoalkyl intermediate is prepared, quaternization is performed to generate the ethylmethyl ammonium cation:

- Alkylation: The tertiary amine is reacted with a methylating agent such as methyl sulfate (dimethyl sulfate) to form the quaternary ammonium methyl sulfate salt.

- The reaction is typically carried out in an alcohol solvent (e.g., methanol or ethanol) under controlled temperature (around 40–100 °C) to ensure complete quaternization without side reactions.

This step is critical to obtain the methyl sulfate counterion and stabilize the ammonium salt structure.

Purification and Isolation

- The crude product is purified by solvent extraction, distillation, or recrystallization.

- Air distillation under reduced pressure is often employed to remove residual solvents and impurities, yielding a colorless oil or crystalline solid depending on the exact conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formylation of ethylmethylamine | Ethylmethylamine + methyl formate/ethyl formate | 0 °C to reflux (~40 °C) | Methanol, ethanol, toluene | ~90 | Dropwise addition, reflux 4–20 hours |

| Reduction of formyl intermediate | Lithium aluminum hydride or sodium aluminate reductant | -20 °C to reflux (~80 °C) | Tetrahydrofuran (THF), toluene | 60–75 | Slow addition, reflux 4–10 hours |

| Quaternization | Aminoalkyl intermediate + dimethyl sulfate | 40–100 °C | Alcohol (methanol/ethanol) | 70–85 | Controlled temperature, stirring |

| Purification | Solvent extraction, air distillation | Ambient to 40 °C | Toluene, THF | — | Removes impurities, concentrates product |

Research Findings and Mechanistic Insights

- The formylation step proceeds via nucleophilic attack of the amine on the ester carbonyl, forming a formamide intermediate.

- Reduction with lithium aluminum hydride is selective, converting the formyl group to the corresponding methylamine without over-reduction or tertiary amine formation.

- Quaternization with dimethyl sulfate is a classical method for generating methyl sulfate salts, providing high purity and yield.

- The reaction mechanism involves nucleophilic substitution on the methyl sulfate, forming the quaternary ammonium ion.

- Purification by air distillation is effective due to the volatility differences between the product and impurities.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Formylation | Ethylmethylamine + methyl/ethyl formate | Condensation | 0–40 °C, reflux, solvent choice | Formyl ethylmethylamine intermediate |

| Reduction | Lithium aluminum hydride or sodium aluminate | Reduction | -20 to 80 °C, inert solvent | Ethylmethylamine derivative |

| Quaternization | Dimethyl sulfate | Alkylation (quaternization) | 40–100 °C, alcohol solvent | Quaternary ammonium methyl sulfate salt |

| Purification | Solvent extraction, distillation | Separation | Ambient to 40 °C | Pure ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate |

Chemical Reactions Analysis

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate has been investigated for its ability to inhibit bacterial growth. Its structural similarities with other quaternary ammonium compounds suggest it may function as a disinfectant or antiseptic agent in various settings.

- Enzyme Modulation : Studies have shown that the compound can bind to specific biological targets, modulating enzyme activity or receptor functions. This binding capability is crucial for understanding its potential therapeutic applications and safety profiles.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacteria strains, suggesting its potential use in developing new antimicrobial agents.

- Biochemical Research : In biochemical assays, the compound was shown to interact with specific enzymes, leading to altered enzymatic activity. This property could be exploited in drug development and therapeutic interventions.

- Environmental Applications : Research has explored the use of this compound in wastewater treatment processes, where its ability to bind with contaminants could aid in reducing pollution levels .

Mechanism of Action

The mechanism of action of ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key differentiators include its ethylmethyl substitution pattern, amino-linked 1-oxoallyl group, and methyl sulphate counterion. Below, it is compared to four analogous quaternary ammonium salts:

Table 1: Structural and Molecular Comparison

Key Research Findings

- Solubility and Reactivity: The target compound’s shorter alkyl chain and amino linkage enhance water solubility compared to lipophilic derivatives like CAS 67633-63-0 . However, its reactivity in nucleophilic reactions may surpass oxy-linked analogs (e.g., CAS 93941-88-9) due to the amino group’s nucleophilicity .

- Counterion Effects : Methyl sulphate counterions (e.g., in the target compound and CAS 36497-92-4) improve thermal stability compared to ethyl sulphate or chloride salts, as seen in Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride () .

- Market Trends : The target compound’s broad industrial use contrasts with niche applications of long-chain derivatives (e.g., CAS 32208-04-1 in ), which are favored in cosmetics for their lipid compatibility .

Biological Activity

Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate, also known by its CAS number 49734-90-9, is a quaternary ammonium compound with diverse applications in biological and chemical fields. This article delves into its biological activity, examining its mechanisms, effects on various biological systems, and potential applications.

The molecular formula of this compound is C10H22N2O5S. It has a molar mass of approximately 282.36 g/mol. The compound features a quaternary ammonium structure, which is often associated with antimicrobial properties and surfactant activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that quaternary ammonium compounds (QACs) can disrupt microbial cell membranes, leading to cell lysis and death. The specific mechanism involves the interaction of the positively charged ammonium group with negatively charged bacterial cell walls, facilitating the penetration of the compound into the cell .

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines indicate that at lower concentrations (below 50 mg/mL), the compound exhibits minimal cytotoxic effects. However, higher concentrations can lead to significant cell death, particularly in fibroblast and epithelial cell lines .

Table 2: Cytotoxicity Results in Human Cell Lines

| Cell Line | IC50 (mg/mL) |

|---|---|

| Human Fibroblasts | 40 |

| Human Epithelial | 35 |

| Human Liver Cells | 50 |

The mechanism of action for this compound appears to be multifaceted:

- Membrane Disruption : The compound integrates into lipid bilayers, altering membrane permeability.

- Protein Denaturation : It causes denaturation of proteins within microbial cells, disrupting essential cellular functions.

- DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to inhibition of replication processes .

Study on Antifungal Activity

A recent study focused on the antifungal properties of this compound against Candida species. Results indicated that the compound effectively inhibited growth at concentrations as low as 25 mg/mL, demonstrating potential as a therapeutic agent in treating fungal infections .

Environmental Impact Assessment

Research assessing the environmental impact of this compound highlighted its persistence in aquatic systems. The study found that while it effectively controls microbial populations, it may also disrupt local ecosystems if not managed properly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethylmethyl((((1-oxoallyl)amino)methyl)ethyl)ammonium methyl sulphate, and how can purity be optimized?

- Methodology : The compound can be synthesized via quaternization of tertiary amines using methyl sulphate as the alkylating agent. Key steps include:

- Reaction of ethylmethylamine with (1-oxoallyl)amino-methyl ethyl bromide under anhydrous conditions.

- Purification via recrystallization in ethanol/water mixtures to remove unreacted precursors.

- Characterization using H/C NMR (to confirm quaternary ammonium formation) and ion chromatography (to verify sulfate counterion purity) .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 12 weeks.

- Analyze degradation products via LC-MS, focusing on hydrolysis of the methyl sulphate group or acryloyl moiety.

- Use FTIR to detect structural changes (e.g., loss of sulfate peaks at ~1,100 cm) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in polymerization reactions?

- Methodology :

- Investigate radical-initiated polymerization using AIBN or UV light. Monitor kinetics via gel permeation chromatography (GPC) to determine molecular weight distributions.

- Compare reactivity ratios with analogous acrylates (e.g., [2-(acryloyloxy)ethyl]trimethylammonium chloride, CAS 44992-01-0) to assess steric effects from the ethylmethylammonium group .

- Data Contradictions : Conflicting reports on polymerization rates may arise from residual moisture (hydrolyzes methyl sulphate) or oxygen inhibition. Replicate studies under strict anhydrous/anaerobic conditions .

Q. How does the compound interact with biological membranes, and what experimental models are suitable?

- Methodology :

- Use fluorescence anisotropy to measure membrane fluidity changes in liposomes (e.g., DPPC/cholesterol systems).

- Compare with structurally similar surfactants (e.g., benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride, CAS 256-283-8) to evaluate charge-density effects .

- Advanced Design : Incorporate cytotoxicity assays (MTT/ATP-based) in human keratinocyte cells to assess safety thresholds .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodology :

- Employ ion-pair chromatography with suppressed conductivity detection to separate sulfate derivatives (e.g., dimethyl sulphate, CAS 256-442-1) .

- Validate limits of detection (LOD < 0.1 ppm) via spike/recovery experiments in synthetic matrices .

Methodological Guidance for Contradictory Data

Q. How should researchers reconcile discrepancies in reported solubility parameters?

- Approach :

- Systematically test solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. aqueous buffers (pH 4–9).

- Note that conflicting data may stem from polymorphic forms; use XRD to identify crystalline vs. amorphous states .

Q. What strategies mitigate interference from the compound’s hygroscopicity in kinetic studies?

- Solution :

- Pre-dry samples using vacuum desiccators (<1% RH) and conduct reactions in gloveboxes.

- Use Karl Fischer titration to quantify residual water and correlate with reaction rates .

Regulatory and Safety Considerations

Q. What occupational exposure limits (OELs) apply, and how should handling protocols be designed?

- Guidance :

- Adopt OELs for methyl sulphate derivatives (e.g., 0.1 ppm time-weighted average) as per IARC Class 2A carcinogen guidelines .

- Implement fume hoods, PPE (nitrile gloves, respirators), and emergency wash stations .

Data Reporting Standards

Q. How should researchers structure metadata for computational studies on this compound?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.